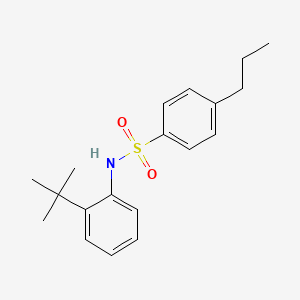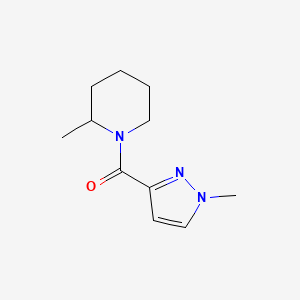![molecular formula C23H37N3O2 B10968391 N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10968391.png)
N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound that features a tert-butylcyclohexyl group and a methoxyphenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-tert-butylcyclohexylamine and 4-(4-methoxyphenyl)piperazine. These intermediates are then reacted under specific conditions to form the final product.
Preparation of 4-tert-butylcyclohexylamine: This can be synthesized by the reduction of 4-tert-butylcyclohexanone using a reducing agent like sodium borohydride.
Preparation of 4-(4-methoxyphenyl)piperazine: This involves the reaction of 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Formation of the final product: The two intermediates are then coupled using a reagent like acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed.
Major Products
Oxidation: Formation of N-(4-tert-butylcyclohexyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide.
Reduction: Formation of N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylcyclohexyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide
- N-(4-tert-butylcyclohexyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
- N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of both a tert-butylcyclohexyl group and a methoxyphenyl piperazine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H37N3O2 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C23H37N3O2/c1-23(2,3)18-5-7-19(8-6-18)24-22(27)17-25-13-15-26(16-14-25)20-9-11-21(28-4)12-10-20/h9-12,18-19H,5-8,13-17H2,1-4H3,(H,24,27) |
InChI Key |
KDPAVGUKLLZHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-nitrobenzamide](/img/structure/B10968317.png)
![2-({4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10968324.png)
![N-(furan-2-ylmethyl)-2-{[4-(propan-2-yl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968338.png)
![1-(4-{[4-(4-Fluorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone](/img/structure/B10968349.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10968352.png)

![6-({3-[(2-Methoxyphenyl)carbamoyl]-4,5-dimethylthiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968359.png)
![2-[(2-chlorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968361.png)



![N-(2,6-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10968374.png)
![1-(2-Methoxy-5-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B10968380.png)
